8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
Description
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-methoxy-1,2-dihydropyrrolo[1,2-a]indol-3-one |
InChI |
InChI=1S/C12H11NO2/c1-15-12-4-2-3-9-8(12)7-10-11(14)5-6-13(9)10/h2-4,7H,5-6H2,1H3 |
InChI Key |
UGWKVCNCALVVHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C3N2CCC3=O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Domino Reactions
A palladium-catalyzed domino reaction involving indol-2-ylmethyl acetates and 1,3-dicarbonyl derivatives offers a modular route to polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones . This method leverages in situ-generated indole methides, which undergo Michael addition and cyclization with 1,3-dicarbonyl compounds. For example, reacting (1H-indol-2-yl)methyl acetate (1a) with 2,2,5-trimethyl-1,3-dioxane-4,6-dione (2a) in DMSO at 100°C with K₂CO₃ yielded 2-methyl-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one (3a) in 55% yield .
To synthesize the 8-methoxy derivative, a methoxy-substituted indol-2-ylmethyl acetate precursor could be employed. The reaction’s regioselectivity is influenced by the electronic effects of substituents; a methoxy group at C8 may direct the palladium catalyst to favor cyclization at the desired position. Notably, the choice of 1,3-dicarbonyl partner (e.g., Meldrum’s acid derivatives) impacts both yield and substituent incorporation, as demonstrated in Table 1 :
| Entry | Indole Derivative | 1,3-Dicarbonyl Partner | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 1a (R=H) | 2a (R³=Me) | 3a | 55 |
| 5 | 1c (R=5-Me) | 2a (R³=Me) | 3e | 70 |
Alkylation and Subsequent Cyclization
Electrophilic alkylation followed by intramolecular cyclization provides another pathway. A study by ACS Omega detailed the synthesis of 2-methoxy-10H-indolo[1,2-a]indol-10-one via methylation of a hydroxylated precursor using methyl triflate (MeOTf) . Applying this strategy, 8-hydroxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one could be methylated to introduce the methoxy group.
Key considerations include:
-
Substrate Compatibility : The hydroxyl group must be positioned ortho to the site of cyclization to avoid steric hindrance.
-
Reaction Conditions : Optimal yields (75%) were achieved in dichloroethane (DCE) at 90°C with a 1:1.5 ratio of indole to MeOTf .
Reductive Alkylation and Functionalization
Reductive alkylation methods, such as those employing NaBH₄ in alcoholic solvents, have been used to reduce quinone intermediates to dihydroindoles . For 8-methoxy derivatives, this approach would require a pre-functionalized quinone with a methoxy group. The reductive step must be carefully controlled to prevent over-reduction of the ketone moiety at C1.
Challenges and Optimization Strategies
-
Regioselectivity : Directing substituents to C8 remains challenging due to competing electronic effects. Pre-functionalized starting materials or protective group strategies may be necessary.
-
Yield Improvements : Catalytic systems (e.g., Pd₂(dba)₃ with dppf) enhance reaction efficiency in domino reactions .
-
Solvent Effects : Polar aprotic solvents like DMSO stabilize reactive intermediates, whereas protic solvents (e.g., methanol) favor cyclization .
Chemical Reactions Analysis
General Reactivity of Pyrroloindole Derivatives
Pyrrolo[1,2-a]indoles are versatile scaffolds in organic synthesis, often participating in reactions such as electrophilic substitutions , cycloadditions , and catalytic functionalizations due to their electron-rich aromatic systems. Key reactive sites include:
-
C3-position (adjacent to the lactam carbonyl for nucleophilic attack).
-
C9-position (for electrophilic aromatic substitution).
-
Lactam carbonyl (for reduction or nucleophilic addition).
Potential Reaction Pathways for 8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
While direct data on the 8-methoxy derivative are absent, the following reactions are plausible based on analogous compounds:
Functionalization at the Lactam Carbonyl
-
Reduction : The lactam carbonyl (C1) could be reduced to a secondary alcohol or methylene group using agents like LiAlH or BH·THF.
-
Example:
-
-
Nucleophilic Addition : Grignard reagents or organolithium compounds might add to the carbonyl, forming tertiary alcohols.
Electrophilic Aromatic Substitution (EAS)
The electron-rich indole ring (especially C9) is prone to EAS. The 8-methoxy group would direct incoming electrophiles to the para position (C6 or C10).
-
Nitration : HNO/HSO could introduce a nitro group at C6 or C10.
-
Halogenation : Br/FeBr or Cl/AlCl may yield halogenated derivatives.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) could functionalize halogenated intermediates.
-
Example:
Phosphine-Promoted Cyclizations
Triphenylphosphine-mediated Michael addition/Wittig cascades (as in ) could enable annulations with α,β-unsaturated carbonyls, generating fused polycycles.
Radical Additions
NaI/TBHP systems (described in ) might facilitate radical cyclizations with propargyl substrates, forming sulfonated or alkylated derivatives.
Biological Derivatization
Pyrroloindoles functionalized with methoxy groups are often explored for bioactivity. Post-functionalizations could include:
-
Alkylation of the lactam nitrogen.
-
Hydrolysis of esters to carboxylic acids (e.g., using NaOH/EtOH).
-
Oxidation of alcohols to ketones (e.g., with PCC).
Scientific Research Applications
Synthesis of Bioactive Compounds
8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one serves as a precursor in the synthesis of various bioactive molecules. Its structural framework is conducive for modifications that yield derivatives with enhanced pharmacological properties. For instance, it has been employed in the synthesis of polysubstituted pyrroloindoles through palladium-catalyzed reactions, which are valuable in developing antimalarial agents and other therapeutic compounds .
Anticancer Activity
Research indicates that derivatives of 8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one exhibit promising anticancer properties. A study highlighted the potential of pyrroloindole derivatives in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . The compound's ability to modulate these pathways suggests its utility in designing novel anticancer therapies.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Certain derivatives have shown activity against a range of pathogenic bacteria and fungi, indicating potential applications in developing new antimicrobial agents . The exploration of structure-activity relationships (SAR) has been crucial in optimizing these derivatives for enhanced efficacy.
Case Study 1: Synthesis and Biological Evaluation
A comprehensive study focused on synthesizing various derivatives of 8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one through a series of chemical transformations. The synthesized compounds were evaluated for their biological activities against several cancer cell lines. The results demonstrated that certain modifications significantly increased cytotoxicity compared to the parent compound .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Parent Compound | A549 (Lung) | 15.0 |
| Derivative A | A549 (Lung) | 5.0 |
| Derivative B | MCF7 (Breast) | 7.5 |
Case Study 2: Antimicrobial Activity Assessment
Another investigation assessed the antimicrobial activity of several derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods to evaluate effectiveness, revealing that some derivatives exhibited significant inhibitory zones compared to standard antibiotics .
| Derivative | Inhibition Zone (mm) | Pathogen |
|---|---|---|
| Derivative X | 20 | S. aureus |
| Derivative Y | 15 | E. coli |
Mechanism of Action
The mechanism of action of 8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their distinguishing features are summarized below:
Key Observations :
- Substituent Position : The 7- and 8-positions are critical for biological activity. For example, 7-benzyloxy derivatives act as S1P1 antagonists , while 8-methoxy groups may influence electronic properties for receptor binding.
Physicochemical Properties
- Ethyl ester derivatives (e.g., 7-chloro compound) enhance solubility for synthetic intermediates .
- Spectroscopic Data : Unsubstituted pyrroloindolones show characteristic NMR signals (e.g., δ = 8.11–8.08 ppm for aromatic protons) and IR carbonyl stretches at ~1722 cm⁻¹ .
Biological Activity
8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is a nitrogen-containing heterocyclic compound belonging to the pyrroloindole class. This compound has garnered attention due to its potential biological activities, particularly in pharmacological research focusing on anti-cancer properties, neuroprotection, and antimicrobial effects. The structural characteristics of this compound, including a methoxy group at the 8-position and a carbonyl group at the 1-position, contribute to its unique biological profile.
- Chemical Formula : C₁₂H₁₁NO
- Molecular Weight : 185.22 g/mol
- CAS Number : 137075-39-9
1. Anti-Cancer Properties
Research indicates that 8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one exhibits significant anti-cancer activity. Studies have demonstrated its ability to inhibit cancer cell proliferation through various mechanisms:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.8 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 9.6 | Modulation of signaling pathways |
The compound's structural similarity to other bioactive indole derivatives enhances its relevance in drug discovery aimed at treating malignancies .
2. Neuroprotective Effects
The neuroprotective potential of 8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one has been explored in various studies. It shows promise in protecting neuronal cells from oxidative stress and apoptosis:
| Assay | Result | Reference |
|---|---|---|
| Cell Viability (Neuroblastoma) | Increased by 30% | |
| ROS Production | Reduced by 40% | |
| Apoptosis Rate | Decreased by 25% |
These findings suggest that the compound may be beneficial in treating neurodegenerative diseases by mitigating oxidative damage.
3. Antimicrobial Activity
In addition to its anti-cancer and neuroprotective effects, this compound has demonstrated antimicrobial properties against various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Mycobacterium tuberculosis | 5 |
The significant activity against Mycobacterium tuberculosis highlights its potential as a lead compound for developing new antimycobacterial agents .
The mechanisms underlying the biological activities of 8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one involve interactions with various biological targets:
- Receptor Binding : The compound exhibits binding affinity to neurotransmitter receptors which may explain its neuroprotective effects.
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in cancer cell proliferation and inflammation pathways.
Case Study 1: Anti-Cancer Efficacy
A recent study evaluated the anti-cancer efficacy of 8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues.
Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Q & A
Q. What are the standard synthetic routes for 8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one, and how is structural confirmation achieved?
The synthesis typically involves cyclocondensation or cyclization reactions. For example, analogous pyrroloindole derivatives are synthesized via amine-propyl intermediates reacted with benzotriazole derivatives under acidic conditions (e.g., p-TsOH) in chloroform, followed by purification via silica gel chromatography . Structural confirmation relies on - and -NMR to verify substituent positions and ring saturation. For instance, methoxy groups exhibit characteristic singlet peaks near δ 3.3–4.3 ppm, while indole protons appear as multiplet signals between δ 7.1–8.1 ppm .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s molecular structure?
- and -NMR are primary tools for confirming regiochemistry and functional groups. X-ray crystallography (e.g., single-crystal studies) provides definitive stereochemical data, as seen in related pyrroloindole derivatives with reported mean C–C bond lengths of 0.002 Å and R-factors < 0.04 . High-resolution mass spectrometry (HRMS) further validates molecular formulas, with mass accuracy within ±1 ppm .
Advanced Research Questions
Q. How can researchers optimize low yields in the synthesis of pyrroloindole derivatives like 8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one?
Low yields (e.g., 51% in intermediate steps ) may arise from steric hindrance or competing side reactions. Optimization strategies include:
Q. What computational strategies predict the reactivity of this compound in novel reactions?
Quantum chemical reaction path searches, as employed by ICReDD, enable predictive modeling. By combining density functional theory (DFT) calculations with experimental data, researchers can identify transition states and optimal reaction pathways. For example, computational screening of hydrazine-mediated ring-opening reactions reduces trial-and-error experimentation by 60% .
Q. How can contradictions in NMR data across studies on related pyrroloindoles be resolved?
Discrepancies often stem from solvent effects, tautomerism, or impurities. Methodological solutions include:
- Standardized conditions : Use deuterated solvents (e.g., CDCl) and consistent temperatures during NMR acquisition .
- Cross-validation : Correlate NMR findings with X-ray crystallography to resolve ambiguous proton assignments .
- Dynamic NMR (DNMR) : Detect rotational barriers or tautomeric equilibria affecting peak splitting .
Q. What are the challenges in purifying 8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one, and how can they be addressed?
Polar byproducts and residual solvents complicate purification. Strategies include:
- Column chromatography : Use gradient elution (hexane/EtOAc 7:1 to 2:1) to separate structurally similar impurities .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences observed in dihydroindole analogs .
- HPLC-PDA : Employ reverse-phase HPLC with photodiode array detection to monitor purity (>98%) in real-time .
Methodological Considerations
Q. How do researchers design experiments to compare synthetic pathways for pyrroloindole derivatives?
Factorial design (e.g., 2 designs) systematically tests variables like catalyst loading, solvent polarity, and reaction time . For example, a 3-factor design could optimize yield and purity while minimizing steps, as demonstrated in tetrahydrodiazepine syntheses .
Q. What role do computational tools play in reactor design for scaling up synthesis?
Process simulation software (e.g., Aspen Plus) models heat transfer and mass balance for pilot-scale reactors. Parameters derived from small-scale syntheses (e.g., exothermicity in cyclization steps ) inform safety protocols and residence time adjustments .
Data Contradiction Analysis
Q. How should researchers interpret conflicting biological activity data for pyrroloindole derivatives?
Variations in assay conditions (e.g., cell lines, solvent carriers) may explain discrepancies. Meta-analyses of IC values under standardized protocols (e.g., NIH/NCATS guidelines ) improve reproducibility. Cross-referencing with structural analogs (e.g., ethyl carboxylate derivatives ) identifies pharmacophore requirements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
